Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.: 936130-71-1
VCID: VC5329105
InChI: InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl
Molecular Formula: C15H20ClNO2
Molecular Weight: 281.78

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester

CAS No.: 936130-71-1

Cat. No.: VC5329105

Molecular Formula: C15H20ClNO2

Molecular Weight: 281.78

* For research use only. Not for human or veterinary use.

Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester - 936130-71-1

Specification

CAS No. 936130-71-1
Molecular Formula C15H20ClNO2
Molecular Weight 281.78
IUPAC Name methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate
Standard InChI InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3
Standard InChI Key IGTIECNRJMVQEA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate, reflects its two primary functional groups: a methyl ester at the para position of benzoic acid and a piperidine ring substituted with a 2-chloroethyl group at the 4-position. The piperidine nitrogen forms a critical bridge between the aromatic and aliphatic components, influencing both steric and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number936130-71-1
Molecular FormulaC15H20ClNO2\text{C}_{15}\text{H}_{20}\text{ClNO}_{2}
Molecular Weight281.78 g/mol
SMILES NotationCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl
InChI KeyIGTIECNRJMVQEA-UHFFFAOYSA-N

The SMILES string highlights the methyl ester (COC(=O)-), the para-substituted benzene ring (C1=CC=C(C=C1)), and the piperidine-chloroethyl side chain (N2CCC(CC2)CCCl).

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate involves multi-step protocols, often starting from 4-hydroxybenzoic acid derivatives. A representative pathway includes:

  • Esterification: 4-Hydroxybenzoic acid is methylated using methanol under acidic conditions to form methyl 4-hydroxybenzoate.

  • Alkylation: The hydroxyl group is substituted with a piperidine-chloroethyl side chain via nucleophilic displacement. For example, reacting methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate .

Key Reaction Conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Temperature: 60–100°C to overcome activation barriers .

  • Catalyst: Palladium or nickel catalysts may facilitate coupling reactions in related syntheses .

Challenges and Optimization

  • Regioselectivity: Ensuring substitution occurs exclusively at the para position requires careful control of reaction conditions .

  • Byproduct Formation: Competing reactions, such as over-alkylation or ester hydrolysis, are mitigated by stoichiometric precision and inert atmospheres .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/Description
Melting PointNot reported
Boiling PointEstimated >300°C (decomposition likely)
Density~1.2 g/cm³ (analogous esters)
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)
StabilityHydrolytically sensitive under acidic/basic conditions

The compound’s vapor pressure is predicted to be low (<0.1 mmHg at 25°C), reducing volatility risks .

Applications in Research

Pharmaceutical Intermediate

The piperidine-chloroethyl motif is prevalent in neurologically active compounds. For example:

  • Antipsychotic Agents: Piperidine derivatives modulate dopamine and serotonin receptors.

  • Anticancer Candidates: Chloroethyl groups enable alkylation of DNA, a mechanism exploited in chemotherapeutics .

Organic Synthesis

  • Cross-Coupling Reactions: The aryl halide-like reactivity of the chloroethyl group facilitates Suzuki-Miyaura couplings for biaryl synthesis .

  • Ligand Design: Piperidine esters serve as ligands in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations .

SupplierLocationPurityContact Information
Aikon International LimitedChina>95%qzhang@aikonchem.com
Shanghai Kaiwei ChemicalChina>98%service@aiviche.com

These suppliers provide the compound for research purposes, with prices typically ranging from $200–$500 per gram .

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